N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-7-8(1-2-10(9)15)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSZKIZUGCAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN3C=CN=C3C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
It appears that "N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide" is a chemical compound with potential applications in scientific research. Here's what the search results suggest:
Basic Information
Related Compounds
Potential Research Areas
- Antiviral Activity: N-heterocyclic compounds, including those with a phenanthrene structure, have shown antiviral activity against plant viruses .
- Antibacterial Potential: Derivatives of nitrogen-containing heterocyclic compounds have been investigated for their antibacterial properties . Some benzimidazolium salts have been utilized to create N-heterocyclic carbene (NHC) compounds with antibacterial potential .
- Actoprotective Activity: Nitrogen-containing heterocyclic compounds have been studied for their ability to increase physical working capacity under extreme conditions .
- Medicinal Chemistry: Heterocyclic N-oxides have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, and neuroprotective activities .
- Gastrointestinal Illness Diagnosis: Heterocyclic compounds are volatile organic compounds (VOCs) emitted from stool that can potentially be used to diagnose gastrointestinal illnesses .
- Trypanocidal Activity: 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has shown in vitro activity against the trypomastigote blood stream form of T. b. brucei .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Similarity Analysis
Structural similarity metrics (e.g., Tanimoto coefficients) from highlight that analogs sharing the imidazo[1,2-b]pyridazine core but differing in substituents (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-ylphenylmethanone, similarity 0.72) retain partial overlap in pharmacophoric features but diverge in electronic properties due to ketone vs. carboxamide groups .
Biological Activity
N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant pharmacological interest due to its potential applications in treating various diseases, particularly in oncology and neurodegenerative disorders. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique imidazo-pyridazine structure that contributes to its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological targets, which is critical for its pharmacological effects.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase. In vitro studies have reported IC50 values indicating potent inhibitory activity, suggesting its potential as an anticancer agent .
- Antitumor Activity : In cell line studies, this compound demonstrated significant cytotoxicity against several cancer types. For instance, it has been reported to induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 49.85 µM .
Biological Activity Data
The following table summarizes the biological activities and IC50 values for this compound across different studies:
Case Studies
- Anticancer Potential : A study by Xia et al. highlighted the compound's ability to induce apoptosis in tumor cells, demonstrating its efficacy as a potential therapeutic agent against lung cancer . The study utilized a range of concentrations to assess cytotoxicity and found significant effects at lower concentrations.
- Neurodegenerative Disorders : Another investigation focused on the compound's neuroprotective properties. It was evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound exhibited competitive inhibition with promising selectivity towards MAO-B over MAO-A, suggesting potential therapeutic applications in neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
